molecular formula C22H31BrO B583193 (E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene CAS No. 71135-56-3

(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene

Cat. No.: B583193
CAS No.: 71135-56-3
M. Wt: 391.393
InChI Key: JEAODJZRJXBJTC-GJLPZIKMSA-N
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Description

This compound (CAS: 56506-81-1) features a brominated farnesyl-derived chain (3,7,11-trimethyl-2,6,10-dodecatrienyl) linked via an oxymethyl group to a benzene ring. The E,E,E stereochemistry denotes trans configurations across all three double bonds in the triene chain. Its synthesis involves bromination of farnesol derivatives followed by coupling with benzyloxy precursors, as inferred from related methodologies .

Properties

IUPAC Name

[(2E,6E,10E)-12-bromo-3,7,11-trimethyldodeca-2,6,10-trienoxy]methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31BrO/c1-19(10-8-12-21(3)17-23)9-7-11-20(2)15-16-24-18-22-13-5-4-6-14-22/h4-6,9,12-15H,7-8,10-11,16-18H2,1-3H3/b19-9+,20-15+,21-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAODJZRJXBJTC-GJLPZIKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOCC1=CC=CC=C1)C)CCC=C(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC/C(=C/COCC1=CC=CC=C1)/C)/CC/C=C(\C)/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene typically involves multiple steps, starting with the preparation of the brominated dodecatrienyl chain. This can be achieved through a series of bromination and dehydrobromination reactions. The final step involves the coupling of the brominated chain with a benzene derivative under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene involves its interaction with specific molecular targets. The brominated chain can interact with cellular membranes, altering their properties and affecting signal transduction pathways. Additionally, the benzene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

Core Structural Features

The compound shares a 3,7,11-trimethyl-2,6,10-dodecatrienyl backbone with several analogs, but key differences in substituents and functional groups dictate divergent properties:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties
Target Compound (CAS: 56506-81-1) 12-Bromo, oxymethyl-benzene ~355.3 (estimated) Intermediate in organic synthesis
Farnesol (CAS: 106-28-5) Terminal -OH group 222.37 Antimicrobial agent, biofilm disruptor
trans,trans-Farnesyl Acetate (CAS: 4128-17-0) Acetate ester at C1 264.40 Pheromone, flavor/fragrance additive
Benzoic Acid (E,E-Farnesyl Ester) (CAS: N/A) Benzoate ester at C1 326.47 Potential insect pheromone mimic
Farnesyl-L-Cysteine L-Cysteine linked via thioether ~365.5 (estimated) Lipid signaling, therapeutic research
Methyl (E,E)-10,11-Dihydroxy-3,7,11-trimethyl-2,6-dodecadienoate Dihydroxy groups at C10–C11, methyl ester at C1 ~296.4 (estimated) Plant defense compound

Functional Group Impact

  • Bromine Substitution : The 12-bromo group in the target compound enhances electrophilicity, making it a candidate for nucleophilic substitution reactions. This contrasts with farnesol’s hydroxyl group, which participates in hydrogen bonding and esterification .
  • Ester vs. Ether Linkages : Farnesyl acetates and benzoates exhibit volatility and odor profiles suitable for fragrance applications, whereas the target compound’s stable ether linkage may prioritize synthetic utility over volatility .

Biological Activity

(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene is a synthetic compound derived from the farnesol structure, which is known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₂₅Br
  • Molecular Weight : 285.263 g/mol
  • CAS Number : 24163-93-7

The compound features a brominated farnesyl moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties :
    • Research indicates that farnesol and its derivatives exhibit antimicrobial activity against various pathogens. Farnesol has been shown to inhibit the growth of Candida albicans, a common yeast infection pathogen. The mechanism involves disrupting quorum sensing in fungal cells, which is crucial for their pathogenicity .
  • Cytotoxic Effects :
    • Studies have demonstrated that farnesol can induce apoptosis in cancer cells. For instance, it has been reported to enhance the cytotoxic effects of certain chemotherapeutic agents in breast cancer cells by modulating cell cycle progression and apoptosis pathways .
  • Hepatoprotective Activity :
    • Some studies have suggested that compounds related to farnesol may exhibit hepatoprotective effects against liver damage induced by toxins such as D-galactosamine. This protective effect is attributed to the modulation of oxidative stress and inflammatory responses in liver cells .
  • Anti-inflammatory Effects :
    • Farnesol and its derivatives have been implicated in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property may have implications for treating conditions characterized by chronic inflammation .

The biological activities of this compound can be attributed to several mechanisms:

  • Quorum Sensing Inhibition : By disrupting communication among microbial cells, farnesol decreases virulence factors in pathogens like Candida albicans.
  • Apoptotic Pathway Modulation : The compound influences apoptotic signaling pathways in cancer cells, leading to increased cell death.
  • Oxidative Stress Reduction : Its antioxidant properties help mitigate oxidative damage in various cell types.

Case Studies

  • Farnesol's Role in Cancer Treatment :
    • A study published in Cancer Letters explored the synergistic effects of farnesol with doxorubicin in breast cancer models. Results showed enhanced apoptosis and reduced tumor growth compared to controls .
  • Antifungal Activity Against Candida albicans :
    • In vitro studies demonstrated that farnesol significantly reduced biofilm formation and virulence factor production in Candida albicans, suggesting potential as a therapeutic agent against fungal infections .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of Candida albicans
CytotoxicityInduces apoptosis in cancer cells
HepatoprotectiveProtects liver cells from toxin-induced damage
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

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